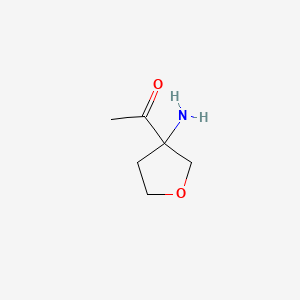
1-(3-Aminooxolan-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminooxolan-3-yl)ethan-1-one is an organic compound with the molecular formula C6H11NO2 It is a derivative of oxolane, featuring an amino group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminooxolan-3-yl)ethan-1-one typically involves the reaction of oxolane derivatives with appropriate reagents to introduce the amino and ketone functionalities. One common method involves the use of oxolane-3-carboxylic acid, which is first converted to its corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to introduce the amino group, followed by oxidation to form the ketone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminooxolan-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Aminooxolan-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Aminooxolan-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and ketone groups can form hydrogen bonds and participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(Oxolan-3-yl)ethan-1-one: Lacks the amino group, making it less reactive in certain chemical reactions.
1-(Indolizin-3-yl)ethan-1-one: Contains an indolizin ring, offering different biological activities and applications.
Uniqueness
1-(3-Aminooxolan-3-yl)ethan-1-one is unique due to the presence of both amino and ketone groups on the oxolane ring, providing a versatile platform for chemical modifications and diverse applications in research and industry.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-(3-aminooxolan-3-yl)ethanone |
InChI |
InChI=1S/C6H11NO2/c1-5(8)6(7)2-3-9-4-6/h2-4,7H2,1H3 |
InChI Key |
LEMUMWQIRGKOLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCOC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















